![molecular formula C14H22N2 B1385925 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline CAS No. 893752-73-3](/img/structure/B1385925.png)
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline
Overview
Description
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline, or 2-AMNCHMA, is an aniline derivative of cyclohexylmethanamine. It is a colorless liquid with a strong amine-like odor and is soluble in water and alcohols. 2-AMNCHMA is primarily used in organic synthesis as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and plastics. It is also used as a catalyst in the production of polymers and in the synthesis of organic compounds.
Mechanism of Action
Target of Action
Aminomethyl groups, which this compound contains, often feature tertiary amines . These groups are usually obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
Mode of Action
It’s worth noting that amines, such as the aminomethyl group in this compound, can interact with various biological targets through mechanisms like hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including protein synthesis, neurotransmission, and regulation of ph .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The aminomethyl group in this compound could potentially interact with various biological targets, leading to a range of possible effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Advantages and Limitations for Lab Experiments
2-AMNCHMA is a relatively inexpensive reagent and is readily available in most laboratories. It is also easy to use and can be stored for extended periods of time without significant degradation. However, it can be toxic if inhaled or ingested and should be handled with caution.
Future Directions
The use of 2-AMNCHMA in the synthesis of novel molecules can be explored further. Additionally, its potential applications in the synthesis of pharmaceuticals, dyes, and plastics can be investigated. Other possible areas of research include the use of 2-AMNCHMA as a catalyst in the production of polymers, as well as its use in the synthesis of organic compounds.
Scientific Research Applications
2-AMNCHMA is widely used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and plastics. It is also used as a catalyst in the production of polymers and in the synthesis of organic compounds. In addition, 2-AMNCHMA has been used in the synthesis of a variety of novel molecules, including dyes, polymers, and drugs.
properties
IUPAC Name |
2-(aminomethyl)-N-cyclohexyl-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIVBBGUDOXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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